molecular formula C19H19N3O3 B2630462 N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899951-57-6

N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2630462
CAS No.: 899951-57-6
M. Wt: 337.379
InChI Key: KKCXSIRBJOGMPC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthyridine core, which is known for its biological activity and versatility in chemical synthesis.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Antimicrobial Activity: Evaluated for its potential antimicrobial properties against bacterial and fungal pathogens.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

Target of Action

The primary targets of N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action of This compound Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds, such as indole derivatives, have been found to interact with various biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds, such as indole derivatives, are known to be absorbed in the intestines, metabolized, and then excreted .

Result of Action

The molecular and cellular effects of This compound Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the efficacy and stability of similar compounds, such as indole derivatives, can be influenced by various environmental factors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Standard safety procedures should be followed when handling this compound .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s intended to be used as a drug, future research could involve studying its pharmacokinetics and pharmacodynamics, conducting preclinical and clinical trials, and optimizing its formulation and delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenethylamine and 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-methoxyphenethylamine and the carboxylic acid group of 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by:

    Scaling Up: Using larger reaction vessels and optimizing reaction conditions to ensure consistent yield and purity.

    Automation: Implementing automated synthesis and purification systems to enhance efficiency and reproducibility.

    Green Chemistry: Adopting environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the naphthyridine ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

    Substitution: Reagents like NaH (sodium hydride) or K₂CO₃ (potassium carbonate) in polar aprotic solvents.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenethyl)aniline: Similar structure but lacks the naphthyridine core.

    1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar core structure but lacks the 3-methoxyphenethyl group.

Uniqueness

    Structural Features: The combination of the naphthyridine core with the 3-methoxyphenethyl group provides unique chemical and biological properties.

    Biological Activity: Exhibits distinct biological activities compared to similar compounds, making it a valuable candidate for drug development and other applications.

This detailed overview highlights the significance of N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide in various scientific and industrial fields

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-22-17-14(6-4-9-20-17)12-16(19(22)24)18(23)21-10-8-13-5-3-7-15(11-13)25-2/h3-7,9,11-12H,8,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCXSIRBJOGMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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